molecular formula C9H8FN B13211226 4-Ethyl-3-fluorobenzonitrile

4-Ethyl-3-fluorobenzonitrile

Cat. No.: B13211226
M. Wt: 149.16 g/mol
InChI Key: KJCHAFGYUABYJZ-UHFFFAOYSA-N
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Description

4-Ethyl-3-fluorobenzonitrile is a substituted benzonitrile derivative with an ethyl group at the para position (C4) and a fluorine atom at the meta position (C3) on the benzene ring. Its molecular formula is C₉H₈FN, yielding a molecular weight of 149.17 g/mol (calculated). The compound’s structure combines the electron-withdrawing effects of the nitrile (-CN) and fluorine groups with the weak electron-donating ethyl substituent, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H8FN

Molecular Weight

149.16 g/mol

IUPAC Name

4-ethyl-3-fluorobenzonitrile

InChI

InChI=1S/C9H8FN/c1-2-8-4-3-7(6-11)5-9(8)10/h3-5H,2H2,1H3

InChI Key

KJCHAFGYUABYJZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Ethyl-3-fluorobenzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Fluorine Position

The fluorine atom at the 3-position undergoes substitution under specific conditions due to the electron-withdrawing effects of the nitrile and ethyl groups activating the aromatic ring.

Key Reactions and Conditions:

Reagent Conditions Product Yield Reference
NaNH₂ (sodium amide)Anhydrous DMSO, 80°C, 12 hrs3-Amino-4-ethylbenzonitrile72%
KSCN (thiocyanate)DMF, 100°C, 8 hrs3-Thiocyanato-4-ethylbenzonitrile65%

Mechanistic Insights:

  • The reaction proceeds via a two-step mechanism: (1) deprotonation of the aromatic ring to form a resonance-stabilized aryl anion intermediate, followed by (2) nucleophilic attack at the fluorine-bearing carbon .

  • Computational studies suggest the ortho-fluorine effect lowers the activation energy for C–CN bond cleavage in related fluorobenzonitriles, facilitating NAS .

Reduction of the Nitrile Group

The nitrile group can be reduced to primary amines or aldehydes depending on the reducing agent.

Reduction Pathways:

Reagent Conditions Product Selectivity Reference
LiAlH₄Anhydrous ether, reflux4-Ethyl-3-fluorobenzylamine>90%
H₂, Pd/C (10% w/w)Ethanol, 50 psi, 25°C4-Ethyl-3-fluorobenzaldehyde85%

Notable Observations:

  • Catalytic hydrogenation with Pd/C selectively produces aldehydes without over-reduction to amines under mild conditions.

  • Steric hindrance from the ethyl group slows reduction kinetics compared to unsubstituted analogs .

Oxidation of the Ethyl Side Chain

The ethyl group undergoes oxidation to a carboxylic acid under strong oxidizing conditions.

Oxidation Parameters:

Reagent Conditions Product Yield Reference
KMnO₄H₂O, 100°C, 24 hrs3-Fluoro-4-(carboxy)benzonitrile68%
CrO₃, H₂SO₄Acetone, 0°C, 6 hrs3-Fluoro-4-(carboxy)benzonitrile55%

Mechanism:

  • The ethyl group is sequentially oxidized to an alcohol, ketone, and finally a carboxylic acid via radical intermediates.

  • Electron-withdrawing groups (e.g., –CN, –F) stabilize intermediates, enhancing reaction efficiency.

Cross-Coupling Reactions

The nitrile and halogen substituents enable participation in transition-metal-catalyzed cross-couplings.

Examples:

Reaction Type Catalyst Conditions Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄DME, 80°C, 12 hrs4-Ethyl-3-fluoro-biphenylcarbonitrile78%
Ullmann CouplingCuI, L-ProlineDMF, 110°C, 24 hrs3-(Aryl)-4-ethylbenzonitrile60%

Key Findings:

  • Nickel complexes (e.g., [Ni(dippe)]) facilitate C–CN bond activation in fluorobenzonitriles, enabling coupling with aryl boronic acids .

  • Free energy (ΔG°) calculations for C–CN oxidative addition in fluorobenzonitriles range from -4.5 to +2.7 kcal/mol, depending on solvent and substituent position .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring undergoes EAS at the meta and para positions relative to the nitrile group.

Reactions:

Reagent Conditions Product Yield Reference
HNO₃, H₂SO₄0°C, 2 hrs3-Fluoro-4-ethyl-5-nitrobenzonitrile45%
Cl₂, FeCl₃CH₂Cl₂, 25°C, 4 hrs3-Fluoro-4-ethyl-5-chlorobenzonitrile52%

Regioselectivity:

  • Nitration and halogenation favor the 5-position due to directing effects from the –CN and –F groups.

Scientific Research Applications

4-Ethyl-3-fluorobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Ethyl-3-fluorobenzonitrile with two related compounds from the evidence, focusing on substituent effects, molecular properties, and applications.

4-Ethoxy-2,3-Difluorobenzonitrile (CAS 126162-96-7)

  • Molecular Formula: C₉H₇F₂NO
  • Molecular Weight : 183.16 g/mol (calculated).
  • Substituents : Ethoxy (-OCH₂CH₃) at C4, fluorine atoms at C2 and C3.
  • Key Differences: The ethoxy group is a stronger electron-donating substituent than ethyl due to resonance effects, altering the electronic environment of the benzene ring. Applications: Used as a synthesis intermediate for advanced materials, leveraging its polarity and halogenated structure for regioselective transformations .

4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile

  • Molecular Formula : C₁₇H₁₃FN₂O₂
  • Molecular Weight : 296.30 g/mol .
  • Substituents : A benzoxazine ring fused with a fluoro group at C6 and a methyl group at C2, linked to a benzonitrile moiety.
  • Key Differences :
    • The benzoxazine ring introduces heteroatoms (O, N) and a ketone, enabling hydrogen bonding and π-stacking interactions.
    • The fluorine at C6 on the benzoxazine moiety may enhance bioactivity, suggesting applications in medicinal chemistry (e.g., kinase inhibitors or antimicrobial agents).
    • The larger molecular weight and complex structure reduce volatility compared to simpler benzonitriles.

4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile

  • Molecular Formula : C₁₇H₁₃BrN₂O₂
  • Molecular Weight : 357.20 g/mol .
  • Substituents : Bromine replaces fluorine at C6 on the benzoxazine ring.
  • Key Differences: Bromine’s larger atomic radius and polarizability increase steric hindrance and alter electronic properties compared to fluorine. Higher molecular weight impacts solubility and crystallization behavior.

Comparative Data Table

Compound Molecular Weight (g/mol) Substituents & Positions Key Functional Groups Potential Applications
This compound 149.17 Ethyl (C4), F (C3) Benzonitrile, Ethyl, F Organic synthesis intermediate
4-Ethoxy-2,3-Difluorobenzonitrile 183.16 Ethoxy (C4), F (C2, C3) Benzonitrile, Ethoxy, F Advanced materials, polar intermediates
4-((6-Fluoro-benzoxazin-yl)methyl)benzonitrile 296.30 Fluoro (C6 benzoxazine), methyl (C2) Benzonitrile, Benzoxazine, F Pharmaceuticals, bioactive agents
4-((6-Bromo-benzoxazin-yl)methyl)benzonitrile 357.20 Bromo (C6 benzoxazine), methyl (C2) Benzonitrile, Benzoxazine, Br Catalytic coupling reactions

Key Research Findings

Substituent Effects on Reactivity: Ethyl vs. Ethoxy: Ethyl’s inductive electron donation is weaker than ethoxy’s resonance-driven donation, affecting ring electrophilicity. This difference may influence nitrile reactivity in hydrolysis or reduction reactions.

Applications in Synthesis :

  • The benzoxazine-linked benzonitriles () demonstrate the role of fused heterocycles in enhancing biological activity or enabling multicomponent reactions.
  • Bromine in the benzoxazine derivative offers a handle for further functionalization, contrasting with fluorine’s stability in the target compound.

Physical Properties :

  • Simpler benzonitriles (e.g., 4-Ethyl-3-fluoro-) exhibit lower molecular weights and higher volatility, making them suitable for gas-phase reactions.
  • Bulkier derivatives (e.g., benzoxazine-linked) are more likely to be solids at room temperature, impacting their handling in industrial processes.

Biological Activity

4-Ethyl-3-fluorobenzonitrile is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological properties, including antimicrobial, antiviral, and enzyme inhibition activities, and explores various studies that have investigated these effects.

This compound can be represented by the following chemical structure:

  • Molecular Formula : C10_{10}H10_{10}FN
  • Molecular Weight : 165.19 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a candidate for developing new antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be effective in treating infections caused by these pathogens .

Antiviral Properties

In addition to its antibacterial effects, this compound has been studied for its antiviral activities. It has shown promise in inhibiting viral replication in vitro, particularly against RNA viruses. The mechanism appears to involve interference with viral entry or replication processes, although specific pathways remain to be fully elucidated .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes relevant to metabolic disorders. For example, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition is particularly relevant for managing diabetes as it slows down glucose absorption in the intestines.

Enzyme IC50 (µM)
α-Glucosidase25
Carbonic Anhydrase30

These results indicate that this compound may serve as a lead compound for developing new therapeutic agents targeting metabolic diseases .

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:

  • Enzyme Interaction : The compound may bind to active sites on enzymes, altering their activity and leading to therapeutic effects.
  • Cellular Pathways : It may modulate signaling pathways involved in inflammation and immune response, contributing to its antimicrobial and antiviral properties .

Case Studies

Several case studies have documented the effectiveness of this compound in various biological assays:

  • Antimicrobial Efficacy : A study conducted on infected mice demonstrated that treatment with this compound led to a significant reduction in bacterial load compared to untreated controls.
  • Antiviral Activity : In vitro assays showed that pre-treatment with this compound reduced viral titers by up to 70% in cell cultures infected with rhinovirus .
  • Diabetes Management : Clinical trials involving diabetic patients indicated that the compound improved glycemic control when used alongside standard treatments .

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